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CAS No.: 2306-88-9
Cat. No.: S566001

Compound Focus: Octyl octanoate

Regulatory & Chemical Profile

Get Quote

Property

Description

CAS Registry Number

Other Common Names

Regulatory Status (USA)

FEMA Number

JECFA Number

Reported Flavor Profile

Chemical Formula

2306-88-9 [1] [2]

Octyl Caprylate, Octyl Octylate [1] [2]

Approved for use as a flavoring agent under 21 CFR 172.515 [1].

2811 (GRAS) [3] [1]

177 [3] [1]

Fruity [3]

C16H3202 [2]

Applications & Market Context
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Aspect Details

Technical Effect Used as a flavoring agent or adjuvant [1].

Reported Food Utilized in flavor preparations for confections, bakery products, dairy items,
Applications desserts, and beverages to impart a mild, fruity taste [4].

Functional Acts as a flavor carrier and enhancer; valued for its chemical stability, which
Properties helps maintain flavor longevity, and good blending capability with other

ingredients [4].

Market Trend Growing demand in the food & beverage sector for creating exotic and tropical
fruit flavors, driven by consumer interest in novel taste experiences [5] [6] [4].

Suggested Experimental Framework

While specific methodologies are not detailed in the search results, the general workflow for developing and

analyzing flavors with octyl octanoate involves several key stages, as illustrated below.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=OCTYLOCTANOATE
https://www.consegicbusinessintelligence.com/octyl-octanoate-market
https://www.consegicbusinessintelligence.com/octyl-octanoate-market
https://www.lucintel.com/octyl-octanoate-market-in-united-states.aspx
https://www.futuremarketinsights.com/reports/octyl-octanoate-market
https://www.consegicbusinessintelligence.com/octyl-octanoate-market
https://www.smolecule.com/products/s566001?utm_src=pdf-body
https://www.smolecule.com/products/s566001?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

(Flavor Brief & Objectiva

Formulation Development
(Solubility & Compatibility Testing)

:

Prototype Creation j
)

(Blendlng with other flavor compounds

ﬁiback Loop

Stability Testing eedback Loo
(Shelf-life, Temp, Light Exposure) b

Sensory Evaluation
(Profile, Intensity, Duration)

Application Testing
(Specific Food Matrix)

Click to download full resolution via product page

To operationalize this workflow, consider these general guidance points based on industry practice and the

chemical properties of octyl octanoate:

¢ Formulation Development: Begin by determining the solubility of your target flavor compounds in
octyl octanoate. Given its low water solubility (estimated 0.06 mg/L at 25°C [2]), it is typically used in
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oil-based or emulsion systems. Assess its compatibility with other ingredients in your formulation to
avoid precipitation or off-flavors.

¢ Stability Testing: Design experiments to evaluate the stability of the flavor under various conditions,
including different temperatures, exposure to light, and over time (accelerated shelf-life testing). The
chemical stability of octyl octanoate [4] is a key advantage, but the stability of the carried flavor
molecules should be verified.

e Sensory Analysis: Conduct controlled sensory panels to profile the flavor, including its intensity,
character, and temporal perception (onset and duration). Use descriptive analysis to quantify how
octyl octanoate influences the overall flavor profile compared to other carriers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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